molecular formula C8H7NO2 B564620 2-Aminobenzene-1,3-dicarbaldehyde CAS No. 102975-00-8

2-Aminobenzene-1,3-dicarbaldehyde

Cat. No.: B564620
CAS No.: 102975-00-8
M. Wt: 149.149
InChI Key: JAASLCBATLVPIN-UHFFFAOYSA-N
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Description

2-Aminobenzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C8H7NO2 It consists of a benzene ring substituted with an amino group at the 2-position and two formyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminobenzene-1,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the condensation of 2,5-diamino-1,4-benzenediol dihydrochloride with a formylating agent such as 1,3,5-tris(4-formylphenyl)benzene under catalytic conditions . The reaction typically requires a catalyst like cyanide and is carried out under controlled temperature and solvent conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar synthetic routes but are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial for maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl groups to hydroxyl or alkyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-aminobenzene-1,3-dicarboxylic acid, while reduction can produce 2-aminobenzene-1,3-dimethanol.

Scientific Research Applications

2-Aminobenzene-1,3-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-aminobenzene-1,3-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive formyl and amino groups. These functional groups enable the compound to form covalent bonds with other molecules, facilitating the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzaldehyde: Lacks the additional formyl group at the 3-position, making it less versatile in certain synthetic applications.

    1,3-Diaminobenzene: Contains two amino groups instead of formyl groups, leading to different reactivity and applications.

    2,4-Diaminobenzaldehyde:

Uniqueness

2-Aminobenzene-1,3-dicarbaldehyde is unique due to the presence of both amino and formyl groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-aminobenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAASLCBATLVPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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